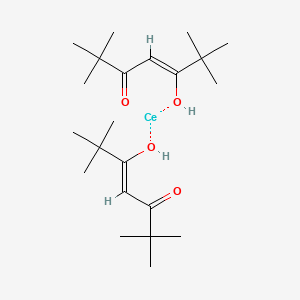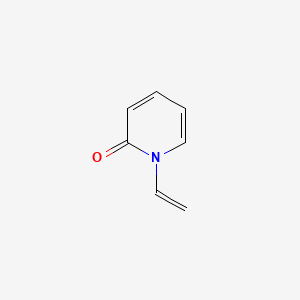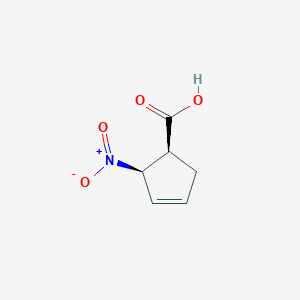
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural properties. This compound features a nitro group and a carboxylic acid group attached to a cyclopentene ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid typically involves the nitration of cyclopentene derivatives followed by carboxylation. One common method includes the use of nitric acid and sulfuric acid to introduce the nitro group, followed by a carboxylation reaction using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-bromocyclopentanol
- (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid
- (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid
Uniqueness
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid is unique due to its combination of a nitro group and a carboxylic acid group on a cyclopentene ring.
Propiedades
Número CAS |
733748-93-1 |
|---|---|
Fórmula molecular |
C6H7NO4 |
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-6(9)4-2-1-3-5(4)7(10)11/h1,3-5H,2H2,(H,8,9)/t4-,5+/m0/s1 |
Clave InChI |
ALSQRCOURYTKKT-CRCLSJGQSA-N |
SMILES isomérico |
C1C=C[C@H]([C@H]1C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1C=CC(C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


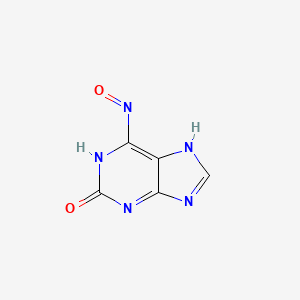
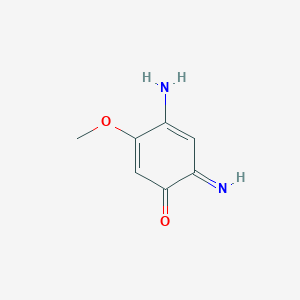
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
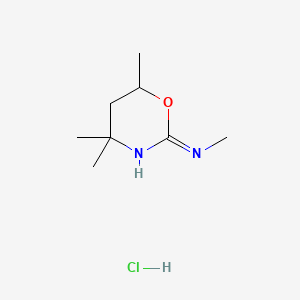
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)


